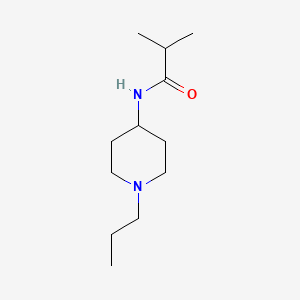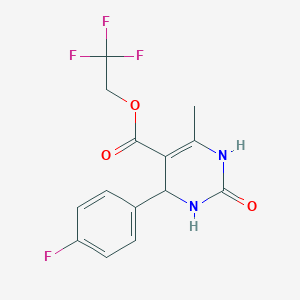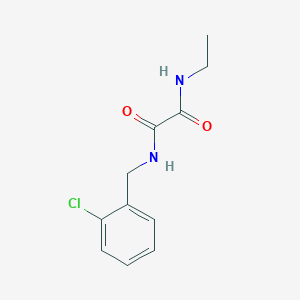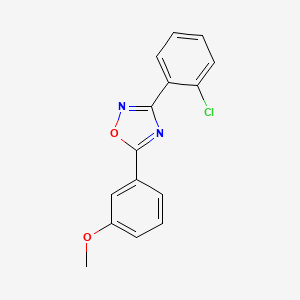
2-methyl-N-(1-propyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPHP, and its chemical formula is C14H24N2O. MPHP has gained significant attention due to its potential applications in scientific research.
作用機序
The mechanism of action of MPHP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the brain, resulting in enhanced dopaminergic neurotransmission. MPHP also interacts with other neurotransmitter systems, including serotonin and norepinephrine, although to a lesser extent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP are primarily related to its interaction with the dopamine system. Increased dopaminergic neurotransmission can lead to a range of effects, including increased locomotor activity, reward, and reinforcement. MPHP has also been shown to induce hyperthermia, which may be related to its effects on the dopamine system.
実験室実験の利点と制限
One of the advantages of using MPHP in lab experiments is its specificity for the dopamine transporter. This allows researchers to selectively study the effects of dopamine on behavior and physiology. However, MPHP has limitations, including its potential for abuse and the need for careful handling due to its psychoactive properties.
将来の方向性
There are several future directions for the use of MPHP in scientific research. One area of interest is the role of dopamine in addiction and substance abuse disorders. MPHP could be used as a tool to study the effects of dopamine on drug-seeking behavior and relapse. Another potential application is in the study of neurological disorders, such as Parkinson's disease, where dopamine dysfunction is a key feature. MPHP could be used to investigate the role of dopamine in the pathophysiology of these disorders.
Conclusion:
In conclusion, 2-methyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound with potential applications in scientific research. Its specificity for the dopamine transporter makes it a useful tool for studying the role of dopamine in behavior and physiology. However, its psychoactive properties and potential for abuse highlight the need for careful handling and regulation. Future research directions include investigating the role of dopamine in addiction and neurological disorders.
合成法
The synthesis of MPHP involves the reaction of 4-piperidone hydrochloride with 2-methylaminopropanol in the presence of an acid catalyst. The reaction results in the formation of MPHP as a white crystalline powder. The purity of MPHP can be improved by recrystallization and purification techniques.
科学的研究の応用
MPHP has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a tool to study the effects of piperidine derivatives on the central nervous system. MPHP is known to interact with dopamine transporters, leading to the inhibition of dopamine reuptake. This property makes it a useful tool for studying the role of dopamine in various neurological disorders.
特性
IUPAC Name |
2-methyl-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-7-14-8-5-11(6-9-14)13-12(15)10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZKMZTOXRVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-propylpiperidin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)

![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)